molecular formula C9H7ClN2 B3019832 8-Chloro-2-methyl-1,5-naphthyridine CAS No. 911389-21-4

8-Chloro-2-methyl-1,5-naphthyridine

Cat. No.: B3019832
CAS No.: 911389-21-4
M. Wt: 178.62
InChI Key: GGHHDIKBFBPFHO-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of primary aromatic amines with β-ketoesters, followed by cyclization and chlorination steps . For instance, the reaction of 2-methyl-1,5-naphthyridine-2(1H)-one with phosphorus oxychloride yields the desired 8-chloro derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

Biological Activity

Overview

8-Chloro-2-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by a chlorine atom at the 8th position and a methyl group at the 2nd position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves cyclization reactions of suitable precursors, often utilizing primary aromatic amines and β-ketoesters. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, allowing for the formation of numerous derivatives that may exhibit distinct biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Notably, it may inhibit enzymes or bind to DNA, disrupting essential cellular processes. Research indicates that this compound exhibits antimicrobial properties potentially through interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis due to its structural similarity to pyrimidine bases .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Studies have shown that derivatives of this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves targeting DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been researched for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. These mechanisms suggest that this compound could be a promising candidate for developing new cancer therapies .

Case Studies and Research Findings

Case Study 1: Antimalarial Activity
A study on naphthyridine derivatives reported that compounds similar to this compound exhibited potent activity against Plasmodium falciparum, the causative agent of malaria. These derivatives were found to inhibit phosphatidylinositol-4-kinase β (PI4K), crucial for the parasite's survival. In vivo tests showed significant reduction in parasitemia in infected mice models .

Case Study 2: Structure-Activity Relationship (SAR)
Research exploring the structure-activity relationship of various naphthyridines indicated that modifications at specific positions significantly affect their biological activities. For instance, substituents at the C2 and C8 positions were optimized to enhance selectivity and potency against Plasmodium while minimizing off-target effects on human kinases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compound Antimicrobial, AnticancerChlorine and methyl substitutions
2-Chloro-1,5-naphthyridine Moderate antimicrobialLacks methyl group at position 2
8-Methyl-1,5-naphthyridine Limited activity; primarily studied for structural insightsMethyl group at position 8
2,8-Dichloro-1,5-naphthyridine Enhanced antibacterial propertiesDual chlorine substitution

Properties

IUPAC Name

8-chloro-2-methyl-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-8-9(12-6)7(10)4-5-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHHDIKBFBPFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The suspension of 6-methyl-[1,5]naphthyridin-4-ol (1.60 g, 9.99 mmol) in POCl3 (25 mL) was heated under refluxing for 2 hrs. After cooling to room temperature, the reaction mixture was quenched with ice water and basified with NH4OH followed by extraction with AcOEt. The organic layer was washed with brine and dried over NaSO4, and concentrated to give 8-chloro-2-methyl-[1,5]naphthyridine as a brown solid (1.2 g, 67%). HR-MS-EI (+) m/e calcd for C9H7N2Cl (M+) 178.0298. found 178.0297.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

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